(3-Bromopropyl)diethylamine hydrobromide

Description

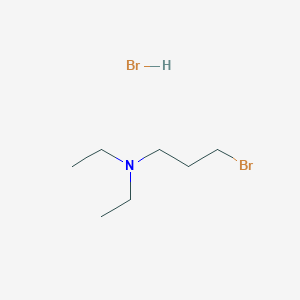

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAELPAFGRTUXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505274 | |

| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69835-35-4 | |

| Record name | NSC68426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Diethylaminopropane

A common route involves the reaction of diethylamine with 1,3-dibromopropane or bromopropane derivatives under controlled conditions to yield the bromopropyl amine intermediate. The reaction typically proceeds via nucleophilic substitution where the amine attacks the alkyl bromide.

-

- Diethylamine (N,N-diethylamine)

- 1,3-Dibromopropane or 3-bromopropyl halide

- Solvent: Methanol, ethanol, or toluene

- Hydrobromic acid or bromide source for salt formation

-

- Temperature: 50–80°C

- Reaction time: 10–14 hours (varies with method)

- Atmospheric pressure or reflux conditions

Salt Formation

The hydrobromide salt is formed either by direct reaction with hydrobromic acid or by using hydrobromide salts of the amine. This step stabilizes the amine and improves the compound’s handling and crystallinity.

Alternative Rapid Synthesis Techniques

Recent advances in related compound synthesis suggest microwave-assisted methods for rapid preparation of bromopropyl derivatives:

Though this method is demonstrated for phosphonium salts, it indicates potential for adaptation to amine derivatives like this compound, offering a promising route for efficient synthesis.

Comparative Data Table of Preparation Parameters

| Parameter | Conventional Method | Microwave-Assisted Method | Notes |

|---|---|---|---|

| Reaction Time | 10–14 hours | 2 minutes | Microwave drastically reduces time |

| Temperature | 50–80°C | 100–150°C (microwave) | Microwave provides rapid heating |

| Solvent | Methanol, ethanol, toluene | Xylene, toluene, or solvent-free | Microwave compatible solvents |

| Yield | 60–70% (estimated for amine) | 81–93% (phosphonium salt) | Microwave yields higher for related compounds |

| Energy Consumption | High (long reflux) | Low (short irradiation) | Microwave is energy efficient |

| Work-up | Evaporation, filtration, drying | Simple filtration | Microwave simplifies process |

Chemical Reactions Analysis

Types of Reactions: (3-Bromopropyl)diethylamine hydrobromide undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted products. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce an aldehyde or carboxylic acid .

Scientific Research Applications

Applications in Organic Synthesis

1. Reagent in Organic Synthesis

(3-Bromopropyl)diethylamine hydrobromide serves as a reagent for introducing the (3-bromopropyl) group into various organic molecules. This is particularly useful in the synthesis of complex organic compounds, where the bromopropyl group can serve as a functional handle for further reactions.

2. Peptide Synthesis

This compound is utilized in peptide synthesis, where it acts as a coupling agent. It enhances the yield of peptide formation by facilitating the reaction between amino acids and other building blocks, making it valuable in pharmaceutical development and biochemistry .

Applications in Biochemistry

1. Biological Activity Studies

Research has demonstrated that this compound can influence cellular processes. It has been studied for its potential effects on cell survival rates in various cancer cell lines, including glioblastoma, showcasing its relevance in cancer research .

2. Cellular Uptake Studies

The compound's ability to modify cellular membranes makes it a candidate for studies on drug delivery systems. Its hydrophobic properties allow it to interact with lipid bilayers, potentially enhancing the uptake of therapeutic agents into cells .

Data Table: Applications Overview

| Application Area | Specific Use | Comments |

|---|---|---|

| Organic Synthesis | Reagent for introducing bromopropyl group | Useful in synthesizing complex organic compounds |

| Peptide Synthesis | Coupling agent | Increases yield in peptide formation |

| Cancer Research | Study of cellular effects | Investigated for its impact on cell survival |

| Drug Delivery | Modification of cellular membranes | Potential to enhance drug uptake |

Case Studies

Case Study 1: Peptide Synthesis Efficacy

In a study conducted by researchers at a prominent university, this compound was used to synthesize a series of peptides. The results indicated that the compound significantly improved coupling efficiency compared to traditional methods, leading to higher yields and purities of the final products.

Case Study 2: Cancer Cell Line Studies

Another study published in a peer-reviewed journal examined the effects of this compound on glioblastoma cells. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)diethylamine hydrobromide involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related hydrobromide salts and haloalkylamines (Table 1). Key analogs include:

Key Observations :

- Halogen Substitution : Bromine in the target compound offers superior leaving-group ability compared to chlorine analogs (e.g., (2-chloroethyl)diethylamine hydrochloride), enhancing reactivity in nucleophilic substitutions .

- Amine Group Variations : Replacing diethylamine with pyrrolidine (as in 1-(3-bromopropyl)pyrrolidine hydrobromide) alters steric and electronic properties, affecting binding affinity in catalytic or biological systems .

Physicochemical Properties

- Solubility : Hydrobromide salts (e.g., target compound) exhibit higher water solubility compared to free amines, facilitating use in aqueous-phase reactions. This contrasts with phosphonate analogs, which are more lipophilic .

- Thermal Stability : Diethylamine hydrobromide derivatives (mp ~213°C, per ) show greater thermal stability than morpholine or piperidine-based analogs, which degrade at lower temperatures .

Biological Activity

(3-Bromopropyl)diethylamine hydrobromide is a tertiary amine compound with significant biological activity and potential therapeutic applications. It is primarily used in organic synthesis and biological research, where it serves as a reagent for introducing the (3-bromopropyl) group into various molecular structures. This compound has garnered attention for its ability to interact with biological systems, particularly through its mechanism of action as an alkylating agent.

The biological activity of this compound is largely attributed to its role as an alkylating agent . It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, which can lead to:

- Inhibition of Enzyme Activity : By modifying essential amino acids in enzyme active sites, the compound can disrupt normal enzymatic functions.

- Modification of Protein Function : Alterations in protein structure due to alkylation can affect cellular signaling pathways and protein interactions.

Applications in Research

This compound is utilized across several fields:

- Chemical Synthesis : Acts as a reagent for introducing bromopropyl groups in organic synthesis.

- Biological Studies : Investigated for its effects on enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Explored as a potential intermediate in the synthesis of therapeutic agents.

Comparative Analysis

The compound's biological activity can be compared with similar compounds, such as 3-bromo-N,N-dimethylpropan-1-amine hydrobromide and 3-bromopropylamine hydrobromide. The unique diethylamine moiety of this compound enhances its reactivity and interaction with biological molecules, making it a versatile tool in research.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (3-Bromopropyl)diethylamine HBr | Tertiary Amine | Alkylating agent; enzyme inhibitor |

| 3-Bromo-N,N-dimethylpropan-1-amine HBr | Tertiary Amine | Similar reactivity; less versatile |

| 3-Bromopropylamine HBr | Primary Amine | Simpler structure; limited interactions |

Study on Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme involved in DNA replication. The results indicated that the compound significantly inhibited enzyme activity at micromolar concentrations, leading to increased DNA damage markers in treated cells. This suggests potential applications in cancer therapeutics where targeting DNA replication is crucial.

Toxicity Assessment

Research has also focused on the safety profile of this compound. In vitro studies demonstrated cytotoxic effects at higher concentrations, prompting further investigation into dosage optimization for therapeutic use. The compound's safety was evaluated using various cell lines, with findings indicating that while it exhibits biological activity, careful consideration of dosage is essential to minimize toxicity.

Q & A

Basic: What are the common synthetic routes for (3-bromopropyl)diethylamine hydrobromide, and how are intermediates characterized?

Answer:

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 3-bromopropylamine hydrobromide (a structural analog) reacts with diethylamine under basic conditions (e.g., triethylamine in chloroform) to form the target compound. Key intermediates are characterized using:

- IR spectroscopy : C-Br stretches (~550–600 cm⁻¹) and N-H stretches (~3300 cm⁻¹) confirm functional groups .

- NMR : -NMR peaks for methyl/methylene protons (δ 1.0–1.5 ppm for CH, δ 2.5–3.5 ppm for CH-Br/NH) and -NMR signals for brominated carbons (~30–40 ppm) validate structural integrity .

- HRMS : High-resolution mass spectrometry ensures molecular ion alignment (e.g., calculated vs. observed [M+H]) .

Advanced: How can reaction conditions be optimized to minimize by-products during alkylation of diethylamine with 3-bromopropyl bromide?

Answer:

By-product formation (e.g., quaternary ammonium salts or elimination products) is influenced by:

- Solvent choice : Polar aprotic solvents (e.g., CHCl) enhance nucleophilicity, while DMF may promote side reactions .

- Temperature control : Lower temperatures (0–5°C) reduce elimination; gradual warming to room temperature improves yield .

- Stoichiometry : Excess diethylamine (1.5–2 eq) drives the reaction forward, while inert atmospheres (N) prevent oxidation .

- Workup strategies : Acidic extraction (e.g., HCl) isolates the hydrobromide salt, and column chromatography (silica gel, CHCl/MeOH) removes unreacted starting materials .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

- HPLC-UV/ELSD : Purity assessment (>98%) using reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) .

- Melting point analysis : Sharp melting points (e.g., 213°C for diethylamine hydrobromide analogs) indicate crystallinity and purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content deviations <0.4% confirm stoichiometric integrity .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Predict activation energies for SN2 pathways (e.g., nucleophilic attack on C-Br) using Gaussian or ORCA software .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to design analogs for pharmacological studies .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with reaction rates or bioactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do structural modifications (e.g., deuteration or fluorination) impact the compound’s stability and bioactivity?

Answer:

- Deuteration : Replacing H with D (e.g., diethyl-d-amine analogs) alters metabolic stability (studied via LC-MS) and prolongs half-life in pharmacokinetic assays .

- Fluorination : Introducing F atoms (e.g., 3-fluoropropyl analogs) enhances lipophilicity and blood-brain barrier penetration, as shown in rodent models .

- Stability studies : Accelerated degradation tests (40°C/75% RH) compare hygroscopicity and thermal decomposition profiles .

Advanced: How can contradictions in reported spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

- Solvent effects : Compare CDCl vs. DMSO-d spectra to account for hydrogen bonding .

- Dynamic processes : Variable-temperature NMR identifies conformational exchange (e.g., rotamers) causing peak splitting .

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography) to resolve ambiguous assignments .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Pharmacological intermediates : Synthesize anticholinergic agents (e.g., scopolamine analogs) or kinase inhibitors .

- Prodrug design : Hydrobromide salts improve solubility for in vivo studies (e.g., xenograft models) .

Advanced: What methodologies are used to analyze trace impurities (e.g., genotoxic alkyl bromides) in the compound?

Answer:

- GC-MS headspace analysis : Detect volatile impurities (e.g., residual 3-bromopropyl bromide) with limits of detection <1 ppm .

- ICH guidelines : Follow Q3A/B thresholds for impurity qualification (e.g., ≤0.15% for unknown impurities) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.